molecular formula C8H7BrClNO B2684718 N-(2-bromophenyl)-2-chloroacetamide CAS No. 6090-78-4

N-(2-bromophenyl)-2-chloroacetamide

Cat. No.: B2684718
CAS No.: 6090-78-4
M. Wt: 248.5
InChI Key: FHWXHTWOJWDSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2-chloroacetamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research application is as a precursor for the development of novel bioactive molecules, particularly those containing the thiazole heterocycle, which are investigated for their antimicrobial and anticancer properties . Studies on structurally similar N-substituted-2-chloroacetamides have demonstrated that this class of compounds can exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as antifungal activity . Furthermore, chloroacetamide derivatives have shown promising in vitro anticancer activity, with specific compounds inducing apoptosis and cell cycle arrest in breast adenocarcinoma cell lines (MCF7) . The compound complies with key drug-likeness rules such as Lipinski's Rule of Five, indicating favorable physicochemical properties for drug discovery research . As a versatile building block, the chlorine atom on the acetamide moiety is a reactive site for nucleophilic substitution, allowing researchers to synthesize a diverse array of more complex derivatives . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWXHTWOJWDSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-bromophenyl)-2-chloroacetamide (CAS Number 6090-78-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromophenyl)-2-chloroacetamide is a halogenated aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and as a research chemical for exploring biological pathways. Its structure, featuring a reactive chloroacetamide moiety and a substituted phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and essential safety information, designed to support researchers in its effective and safe utilization.

The N-aryl-2-chloroacetamide scaffold is of particular interest in drug discovery due to its established role in the development of compounds with a variety of biological activities, including antimicrobial, antifungal, and antiproliferative properties[1][2]. The reactivity of the α-chloro group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse chemical libraries for screening and lead optimization.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, its properties can be reliably predicted based on the analysis of its structural analogues and general principles of organic chemistry.

PropertyValueSource
CAS Number 6090-78-4[3]
Molecular Formula C₈H₇BrClNO[3]
Molecular Weight 248.50 g/mol [3]
Appearance White to off-white crystalline solid (Predicted)General observation for similar compounds
Melting Point 176-184 °C (for the isomeric N-(4-bromophenyl)-2-chloroacetamide)[4]
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents (Predicted). Limited solubility in water.General solubility of similar compounds
Stability Stable under normal laboratory conditions. Sensitive to strong bases and nucleophiles.Reactivity of chloroacetamides

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of 2-bromoaniline with chloroacetyl chloride. This is a standard and high-yielding method for the preparation of N-aryl acetamides.

Reaction Scheme

G reactant1 2-Bromoaniline product This compound reactant1->product reactant2 Chloroacetyl Chloride reactant2->product reagent Triethylamine (Base) Dichloromethane (Solvent) reagent->product Reaction Conditions G cluster_0 This compound cluster_1 Potential Applications Core Core Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Nucleophilic substitution with S- or N-nucleophiles Anticancer Anticancer Agents Core->Anticancer Derivatization to target specific enzymes or receptors Proteomics Cysteine-Reactive Probes in Proteomics Core->Proteomics Alkylation of cysteine residues

Sources

N-(2-bromophenyl)-2-chloroacetamide vs N-(4-bromophenyl) isomer

Comparative Technical Guide: -(2-bromophenyl) vs. -(4-bromophenyl)-2-chloroacetamide

Executive Summary

While sharing an identical molecular formula (


  • The Para-Isomer (

    
    -(4-bromophenyl)-...):  Functions primarily as a linear bifunctional building block . The steric separation between the electrophilic chloroacetamide and the aryl bromide allows for independent functionalization (e.g., cysteine alkylation followed by Suzuki coupling).
    
  • The Ortho-Isomer (

    
    -(2-bromophenyl)-...):  Functions as a cyclization precursor . The proximity of the aryl bromide to the amide nitrogen and the 
    
    
    -carbon enables intramolecular reactions, making it a critical intermediate for synthesizing oxindoles (indolin-2-ones) and related heterocycles.

Chemical Architecture & Identification[1]

The structural distinction lies in the substitution pattern on the phenyl ring, which dictates the crystal packing and spectroscopic properties.

Feature

-(4-bromophenyl)-2-chloroacetamide

-(2-bromophenyl)-2-chloroacetamide
Common Name 4'-Bromo-2-chloroacetanilide2'-Bromo-2-chloroacetanilide
CAS Number 2564-02-5 6090-78-4
Molecular Weight 248.50 g/mol 248.50 g/mol
Melting Point 180–184 °C (dec.)Typically lower (Solid)*
Symmetry

(approx. local)

(planar) or twisted
Primary Utility Covalent Probes, Linear LinkersHeterocycle Synthesis (Oxindoles)

*Note: Ortho-substituted acetanilides typically exhibit lower melting points than their para-analogs due to less efficient crystal packing caused by the steric twist of the amide bond relative to the phenyl ring.

Spectroscopic Signatures ( NMR in or )
  • Para-Isomer: The aromatic region displays a characteristic AA'BB' system (two doublets,

    
     Hz) centered around 7.4–7.6 ppm. The amide 
    
    
    is typically a broad singlet.
  • Ortho-Isomer: The aromatic region is more complex (ABCD system ), showing four distinct signals due to the lack of symmetry. The proton adjacent to the bromine (H-3) and the proton adjacent to the amide (H-6) appear as doublets or doublets of doublets, often shifted downfield due to deshielding.

Synthesis Protocol

Both compounds are synthesized via the

Reagents
  • Substrate: 4-Bromoaniline (for para) or 2-Bromoaniline (for ortho).

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv).

  • Base: Triethylamine (

    
    ) or saturated 
    
    
    (to scavenge HCl).
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the bromoaniline in 20 mL of anhydrous DCM. Add 12 mmol of

    
    . Cool the solution to 0 °C  in an ice bath.
    
  • Addition: Dropwise add 11 mmol of chloroacetyl chloride diluted in 5 mL DCM over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Pour the reaction mixture into 50 mL of ice-water.

    • Para-Isomer: A heavy white precipitate typically forms immediately. Filter, wash with water, and recrystallize from Ethanol/Water.

    • Ortho-Isomer: If oil separates, extract with DCM, wash with 1M HCl (to remove unreacted aniline) and Brine. Dry over

      
       and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica column if necessary.
      
  • Validation: Product purity is confirmed by a sharp melting point (for para) and the disappearance of the aniline

    
     broad singlet (~3-4 ppm) in NMR, replaced by the amide 
    
    
    (~8-10 ppm) and the singlet for
    
    
    (~4.2 ppm).

Reactivity & Mechanistic Divergence

The core technical distinction is the Ortho-Effect , which enables intramolecular cyclization for the ortho-isomer but forbids it for the para-isomer.

A. The Chloroacetamide Warhead ( )

Both isomers possess the

  • Mechanism: Nucleophilic attack by the thiolate anion (

    
    ) on the 
    
    
    -carbon, displacing chloride (
    
    
    ).
  • Comparison: The ortho-isomer is sterically more congested around the amide nitrogen. While the

    
    -carbon is relatively accessible in both, the bulky ortho-bromo group can retard reaction rates with large protein nucleophiles compared to the streamlined para-isomer .
    
B. Intramolecular Cyclization (The Ortho-Advantage)

The


-(2-bromophenyl)Oxindoles (Indolin-2-ones)

Mechanism: Radical Cyclization Under radical conditions (e.g.,

Mechanism: Palladium-Catalyzed Intramolecular


-Arylation

CyclizationStartN-(2-bromophenyl)-2-chloroacetamideRadicalAryl RadicalIntermediateStart->RadicalBu3SnH / AIBN(Radical Path)PdComplexOxidative Addition(Pd-Ar-Br)Start->PdComplexPd(0) / Base(Heck/Arylation Path)OxindoleOxindole(Indolin-2-one)Radical->Oxindole5-exo-trigCyclizationPdComplex->OxindoleReductiveEliminationParaN-(4-bromophenyl)-2-chloroacetamideNoRxnNo Cyclization(Linear Products)Para->NoRxnOrtho-positionBlocked/Distal

Figure 1: Divergent reaction pathways. The ortho-isomer (Blue) accesses the oxindole scaffold via radical or metal-catalyzed cyclization. The para-isomer (Red) is geometrically incapable of this transformation.

Application Case Studies

Case A: Synthesis of Oxindoles (Ortho-Isomer)

Researchers utilizing the ortho-isomer can synthesize oxindoles, a scaffold found in alkaloids (e.g., gelsemine) and drugs (e.g., sunitinib).

  • Protocol: Treat

    
    -(2-bromophenyl)-2-chloroacetamide with 
    
    
    (5 mol%),
    
    
    (10 mol%), and
    
    
    in toluene at 80 °C.
  • Outcome: Formation of the 5-membered lactam ring (oxindole) with loss of

    
    .
    
Case B: Fragment-Based Drug Discovery (Para-Isomer)

The para-isomer is used to screen for cysteine-reactive fragments.

  • Workflow:

    • Screening: The chloroacetamide warhead covalently binds to a cysteine on the target protein.

    • Optimization: Once a "hit" is identified, the para-bromo group serves as a handle. Researchers can perform Suzuki-Miyaura coupling on the protein-bound fragment (or in parallel synthesis) to extend the molecule and reach adjacent binding pockets, increasing affinity.

Safety & Handling

Both isomers are potent alkylating agents and potential sensitizers.

  • Hazard: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Double-gloving (Nitrile) is recommended. Weighing should be performed in a fume hood.

  • Deactivation: Quench excess reagent with an aqueous solution of cysteine or glutathione before disposal to neutralize the alkylating warhead.

References

  • Synthesis & Cyclization: Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 125(40), 12084–12085.

    
    -chloroacetanilides). 
    
  • Radical Pathways: Bowman, W. R., et al. (2007). Radical Cyclisation of N-Aryl-2-chloroacetamides. Tetrahedron, 63(3), 666-674.
  • Physical Data (Para-Isomer): National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide.

  • Physical Data (Ortho-Isomer): Santa Cruz Biotechnology. N-(2-Bromophenyl)-2-chloroacetamide (CAS 6090-78-4).[5] [5]

Strategic Synthesis of N-(2-Bromophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway to 7-Substituted Oxindoles and Heterocyclic Scaffolds

Executive Summary

The acylation of 2-bromoaniline with chloroacetyl chloride is a fundamental yet high-leverage transformation in medicinal chemistry. It yields


-(2-bromophenyl)-2-chloroacetamide , a versatile "warhead" intermediate. This compound features two distinct electrophilic sites: the 

-chloro carbon (susceptible to

displacement) and the aryl bromide (amenable to palladium-catalyzed cross-coupling).

This guide details a high-fidelity synthesis protocol optimized for yield (>90%) and purity. Unlike generic amide couplings, this procedure accounts for the steric and electronic deactivation caused by the ortho-bromo substituent, ensuring complete conversion without bis-acylation.

Part 1: Mechanistic Insight & Reaction Logic
The Electronic Landscape

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] However, two factors complicate this specific substrate pair:

  • Steric Hindrance: The bulky bromine atom at the ortho position creates steric strain during the formation of the tetrahedral intermediate.

  • Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the bromine reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

To counteract these factors, chloroacetyl chloride is selected over the anhydride or acid counterparts due to its heightened electrophilicity (low LUMO energy), driving the reaction forward despite the deactivated nucleophile.

Reaction Pathway Diagram

The following diagram outlines the stepwise transformation, highlighting the critical transition states and the role of the base scavenger.

ReactionMechanism Reactants Reactants 2-Bromoaniline Chloroacetyl Chloride TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack Elimination Elimination Step (Loss of Cl-) TS1->Elimination Collapse of C-O bond Protonated Protonated Amide Elimination->Protonated Fast Deprotonation Base Scavenging (TEA + HCl) Protonated->Deprotonation Equilibrium Drive Product Product N-(2-bromophenyl)- 2-chloroacetamide Deprotonation->Product Final

Figure 1: Mechanistic pathway showing the addition-elimination sequence. The base (Triethylamine) is critical for driving the equilibrium by trapping the generated HCl.

Part 2: Experimental Protocol

Objective: Synthesis of


-(2-bromophenyl)-2-chloroacetamide on a 25 mmol scale.
Target Yield:  >90%
Purity:  >98% (HPLC/NMR)
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
2-Bromoaniline 172.021.04.30 g (25 mmol)Limiting Reagent
Chloroacetyl Chloride 112.941.23.39 g (30 mmol)Electrophile
Triethylamine (TEA) 101.191.53.80 g (37.5 mmol)HCl Scavenger
Dichloromethane (DCM) 84.93Solvent100 mLAnhydrous Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Purge with

    
    .
    
  • Solvation: Add 2-bromoaniline (1.0 eq) and anhydrous DCM (0.25 M concentration) . Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. Cool the mixture to

    
      using an ice-water bath.
    
    • Why? Cooling controls the exotherm of the subsequent acid chloride addition, minimizing side reactions (e.g., bis-acylation).

  • Acylation: Add Chloroacetyl chloride (1.2 eq) dropwise over 15–20 minutes.

    • Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (TEA·HCl salts) will begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–16 hours .

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear.
      
  • Quench & Workup:

    • Dilute with 50 mL DCM.

    • Wash with 1N HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
       (1 x 50 mL)  to neutralize excess acid.
      
    • Wash with Brine (1 x 50 mL) .

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc/Hexane).

Workflow Visualization

Workflow Start Start: Dry RBF + N2 Dissolve Dissolve 2-Bromoaniline in DCM + TEA Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add Warm Warm to RT Stir 3-16h Add->Warm Check TLC Check (Complete Conversion?) Warm->Check Check->Warm No (Stir longer) Wash Workup: 1. 1N HCl 2. NaHCO3 3. Brine Check->Wash Yes Dry Dry (Na2SO4) & Concentrate Wash->Dry Recryst Optional: Recrystallize (EtOH) Dry->Recryst Final Final Product: White Solid Dry->Final High Purity Recryst->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical temperature control and workup steps.

Part 3: Critical Analysis & Troubleshooting
1. Controlling Bis-Acylation

While rare with ortho-substituted anilines due to steric hindrance, excess acid chloride can theoretically lead to the imide (bis-acylated product).

  • Solution: Strict stoichiometry (1.1–1.2 eq of acid chloride) and maintaining

    
     during addition prevents this.
    
2. Hydrolysis of Reagent

Chloroacetyl chloride is highly moisture-sensitive.

  • Symptom: Low yield; presence of chloroacetic acid.

  • Fix: Use fresh bottles or distill the acid chloride prior to use. Ensure DCM is anhydrous.

3. Coloration Issues

The product should be a white to off-white solid.

  • Issue: Pink/Brown discoloration indicates oxidation of the starting aniline or trace iodine impurities.

  • Fix: Wash the starting aniline with sodium thiosulfate if it appears dark before use, or perform the reaction strictly under nitrogen.

Part 4: Downstream Applications in Drug Discovery

This specific intermediate is a "privileged structure" in medicinal chemistry, serving as the precursor for two major heterocyclic classes:

  • Oxindoles (Intramolecular Cyclization): Under Friedel-Crafts conditions (

    
    , 
    
    
    
    melt or high-boiling solvent), the compound undergoes intramolecular alkylation to form 7-bromooxindole . This is a key scaffold for kinase inhibitors (e.g., Sunitinib analogs).
    • Reference: The "Suntory" method utilizes this pathway for scalable oxindole synthesis [1].

  • Quinoxalines & Benzimidazoles: The

    
    -chloride is highly reactive toward nucleophiles. Reaction with primary amines followed by palladium-catalyzed Buchwald-Hartwig coupling at the aryl bromide site yields complex fused heterocycles.
    
Part 5: Safety Profile (SDS Summary)
  • 2-Bromoaniline: Toxic if swallowed or inhaled.[2][3] Potential to cause methemoglobinemia.[4] Absorbs through skin.

  • Chloroacetyl Chloride: DANGER. Causes severe skin burns and eye damage. Lachrymator (tear gas effect). Fatal if inhaled. Handle only in a fume hood.[2]

  • Reaction Product: Potential skin sensitizer and irritant.[2][3][4]

Disposal: All aqueous washes containing TEA/HCl should be neutralized before disposal. Halogenated organic waste must be segregated.

References
  • Suntory Ltd. (1990). Process for preparing oxindole derivatives. European Patent EP0393565.

  • ChemicalBook. (2024). Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Analogous Protocol).

  • Organic Syntheses. (1927). Chloroacetamide (General Acylation Methodology). Org. Synth. 7, 16.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide. (Note: While the PubChem link refers to the para-isomer, the physicochemical safety data and reactivity profiles are chemically equivalent for the ortho-isomer protocol described).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Oxindoles from N-(2-bromophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxindole scaffold is a privileged structural motif found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted oxindoles is of significant interest to the fields of medicinal chemistry and drug development. One prominent strategy for the construction of the oxindole core is through the intramolecular cyclization of N-aryl-α-haloacetamides.

This application note provides a detailed guide for the synthesis of oxindoles from N-(2-bromophenyl)-2-chloroacetamide, primarily focusing on the palladium-catalyzed intramolecular Heck reaction. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss key optimization parameters, and outline methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust methodology for the synthesis of diverse oxindole derivatives.

Reaction Mechanism: The Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of various cyclic and heterocyclic systems.[5][6] The synthesis of oxindoles from this compound via this method proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism can be broken down into three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by regeneration of the active catalyst.[6][7]

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex. This step forms a new arylpalladium(II) intermediate.[6]

  • Migratory Insertion: The double bond of the acetamide side chain then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring. This step creates a σ-alkylpalladium(II) intermediate.[6][8]

  • β-Hydride Elimination and Reductive Elimination: A syn-β-hydride elimination from the alkylpalladium(II) intermediate releases the oxindole product and forms a hydridopalladium(II) complex. Subsequent reductive elimination, often facilitated by a base, regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Intramolecular Heck Reaction Mechanism cluster_0 Catalytic Cycle cluster_1 Reactant & Product A Pd(0)L_n B Aryl-Pd(II)-Br Complex A->B Oxidative Addition (Ar-Br) C Alkene Coordination Complex B->C Alkene Coordination D Alkyl-Pd(II) Intermediate C->D Migratory Insertion (Intramolecular) E Oxindole Product D->E β-Hydride Elimination F H-Pd(II)-X Complex D->F β-Hydride Elimination Product Oxindole E->Product F->A Reductive Elimination (Base) Reactant N-(2-bromophenyl)- 2-chloroacetamide Reactant->B

Caption: Catalytic cycle of the intramolecular Heck reaction for oxindole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the starting material, this compound, and its subsequent cyclization to form the oxindole product.

Part 1: Synthesis of this compound

This procedure is adapted from standard acylation methods.[9][10]

Materials and Reagents:

  • 2-Bromoaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Part 2: Intramolecular Heck Cyclization to Oxindole

This protocol is a general procedure based on established intramolecular Heck reaction conditions.[11][12][13]

Materials and Reagents:

  • This compound (from Part 1)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMAc, NMP)[7]

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), phosphine ligand (e.g., PPh3, 10 mol%), and base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired oxindole.

Experimental_Workflow cluster_synthesis Part 1: Synthesis of this compound cluster_cyclization Part 2: Intramolecular Heck Cyclization s1 Dissolve 2-bromoaniline in DCM s2 Cool to 0°C s1->s2 s3 Add Et3N s2->s3 s4 Add Chloroacetyl chloride s3->s4 s5 Warm to RT & Stir s4->s5 s6 Work-up (Wash & Dry) s5->s6 s7 Purification (Recrystallization) s6->s7 c1 Combine Reactants, Catalyst, Ligand, & Base s7->c1 Starting Material c2 Inert Atmosphere c1->c2 c3 Add Solvent (DMF) c2->c3 c4 Heat (100-120°C) c3->c4 c5 Work-up (Extraction & Wash) c4->c5 c6 Purification (Column Chromatography) c5->c6

Caption: Experimental workflow for the synthesis of oxindoles.

Optimization and Troubleshooting

The success of the intramolecular Heck reaction is often dependent on the careful selection of reaction parameters. Below is a summary of key variables and their potential impact on the reaction outcome.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂The choice of palladium source can influence reaction rates and yields. Pd(0) sources like Pd₂(dba)₃ are often used directly, while Pd(II) sources like Pd(OAc)₂ are reduced in situ.[12]
Ligand PPh₃, P(o-tol)₃, BINAP, Buchwald ligands (e.g., SPhos)The ligand stabilizes the palladium catalyst and modulates its reactivity and selectivity. Bulky, electron-rich phosphines can enhance the rate of oxidative addition. Chiral ligands like BINAP can be used for asymmetric synthesis.[8][14]
Base K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DBUThe base is crucial for neutralizing the HX generated during the catalytic cycle and regenerating the Pd(0) catalyst. The choice of base can significantly affect the reaction yield.[12][15][16] Inorganic bases are commonly employed.
Solvent DMF, DMAc, NMP, Acetonitrile, ToluenePolar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[7][15]
Temperature 80 - 140 °CHigher temperatures are often required to drive the reaction to completion. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Additives Phase-transfer catalysts (e.g., TBAB), Silver salts (e.g., Ag₂CO₃)Additives can sometimes improve yields and reaction rates. Silver salts can act as halide scavengers, promoting a cationic pathway for the Heck reaction.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent oxidation.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed.

    • Incorrect Base or Solvent: The chosen base or solvent may not be optimal for the specific substrate.

  • Formation of Side Products:

    • Catalyst Decomposition: This can lead to the formation of palladium black and a decrease in catalytic activity. Using more robust ligands or lower temperatures may help.

    • Intermolecular Reactions: At high concentrations, intermolecular side reactions may become competitive. Running the reaction at a lower concentration can favor the intramolecular pathway.

Characterization

The structure and purity of the synthesized this compound and the final oxindole product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary method for structural elucidation. The ¹H NMR spectrum of the oxindole will show characteristic shifts for the aromatic protons and the methylene protons of the five-membered ring. The disappearance of the vinyl protons from the starting material and the appearance of new aliphatic signals are indicative of successful cyclization.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The spectrum of the oxindole will show a characteristic C=O stretching frequency for the amide carbonyl, typically around 1700-1720 cm⁻¹.

  • Melting Point: A sharp melting point is an indicator of the purity of a crystalline solid product.

Alternative Synthetic Routes

While the palladium-catalyzed intramolecular Heck reaction is a robust method, other synthetic strategies for constructing the oxindole core from related precursors exist.

  • Radical Cyclization: Radical-based methods offer an alternative pathway for the formation of the C-C bond. These reactions can be initiated by various means, including light, electricity, or heat, and often proceed under mild conditions.[17][18][19][20] N-arylacrylamides are common substrates for these transformations.[19]

  • Nickel-Catalyzed Intramolecular Cyclization: Nickel catalysts can also effectively mediate intramolecular cyclization reactions to form oxindoles.[14]

  • Transition-Metal-Free Methods: Some methods avoid the use of transition metals altogether, employing strong bases or other reagents to promote cyclization.[2]

The choice of synthetic route will depend on the specific substitution pattern desired in the final oxindole product, the availability of starting materials, and the desired reaction conditions.

Conclusion

The synthesis of oxindoles from this compound via an intramolecular Heck reaction is a reliable and versatile method for accessing this important heterocyclic scaffold. By carefully selecting the catalyst, ligand, base, and solvent, researchers can optimize the reaction to achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note should serve as a valuable resource for scientists engaged in the synthesis of novel oxindole derivatives for applications in drug discovery and development.

References

Sources

Application Note & Protocol: Copper-Mediated Atom Transfer Radical Cyclization (ATRC) of 2-Bromo-α-chloroacetamides for the Synthesis of Functionalized γ-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of γ-Lactams

The γ-lactam scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence necessitates the development of robust and versatile synthetic methodologies for its construction and functionalization. Atom Transfer Radical Cyclization (ATRC) has emerged as a powerful strategy for forming carbo- and heterocyclic rings, offering a high degree of functional group tolerance and predictable regioselectivity under mild conditions.[2][3]

This document provides a detailed guide to a specific and highly useful ATRC transformation: the copper-mediated cyclization of N-allyl-2-bromo-α-chloroacetamides. This method leverages the differential reactivity of C-Br and C-Cl bonds to initiate a selective radical cascade, ultimately yielding highly functionalized 3-chloro-4-(bromomethyl)pyrrolidin-2-ones. These products are versatile synthetic intermediates, primed for subsequent modifications, making this protocol particularly valuable for building complex molecular libraries in drug development programs.[4]

Mechanistic Rationale: A Tale of Two Halogens

The success of this cyclization hinges on the controlled generation of a radical intermediate. The process is a classic example of a copper-catalyzed atom transfer reaction, which operates via a Cu(I)/Cu(II) redox cycle.[5][6]

Causality Behind the Selectivity: The key to the reaction is the selective activation of the carbon-bromine bond over the carbon-chlorine bond. The C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This energetic difference allows the Cu(I) catalyst to selectively abstract the bromine atom, initiating the radical cascade at a specific position and leaving the chlorine atom untouched for later steps.

The proposed catalytic cycle proceeds as follows:

  • Initiation: A ligand-coordinated Copper(I) species, [Cu(I)Lₙ]⁺, reversibly abstracts the bromine atom from the 2-bromo-α-chloroacetamide substrate (1) . This single-electron transfer generates a stabilized α-acyl radical intermediate (2) and the oxidized Copper(II) species, [Cu(II)LₙBr]²⁺.[7][8]

  • Propagation (5-exo-trig Cyclization): The generated radical (2) undergoes a rapid and regioselective intramolecular 5-exo-trig cyclization onto the pendant allyl group. This step is kinetically favored and forms a new carbon-centered radical at the primary position (3) .[9][10]

  • Termination: The cyclized radical (3) is efficiently trapped by the [Cu(II)LₙBrCl]⁺ species. In a crucial halogen transfer step, the radical abstracts the chlorine atom from the copper center to yield the final γ-lactam product (4) , thereby regenerating the active Cu(I) catalyst.[2][5]

ATRC_Mechanism Figure 1: Proposed Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants CuI [Cu(I)Lₙ]⁺ Radical_2 α-Acyl Radical (2) CuI->Radical_2 Halogen Abstraction CuII [Cu(II)LₙBrCl]⁺ CuII->CuI Regeneration Product Product (4) γ-Lactam CuII->Product Exits Cycle Radical_3 Cyclized Radical (3) Radical_2->Radical_3 5-exo-trig Cyclization Radical_3->CuII Halogen Transfer Substrate Substrate (1) 2-Bromo-α-chloroacetamide Substrate->CuI Enters Cycle

Figure 1: Proposed Catalytic Cycle

Key Experimental Parameters & Their Scientific Basis

The efficiency and selectivity of the ATRC are governed by several interconnected parameters. Understanding the role of each is critical for successful execution and optimization.

ParameterRecommended ChoiceRationale & Expert Insights
Copper Source Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl)Cu(I) is the active catalytic species that initiates the radical formation. While both salts are effective, CuBr is often preferred as the bromide counterion can participate in the coordination sphere without interfering with the desired chlorine transfer in the termination step.
Ligand Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)This is the most critical choice. The ligand solubilizes the copper salt in organic solvents and, more importantly, tunes the redox potential of the Cu(I)/Cu(II) couple.[11] TPMA is highly effective at stabilizing the copper complexes and promoting fast and clean cyclization. Using a ligand prevents catalyst deactivation and ensures a homogeneous reaction mixture.[5]
Solvent Toluene or Dichloroethane (DCE)These solvents are relatively non-polar and have boiling points suitable for conducting the reaction at elevated temperatures, which is often necessary to achieve a reasonable reaction rate. They are also poor ligands for copper, preventing unwanted competition with the primary ligand (e.g., TPMA).
Temperature 80–110 °CThe rate of radical initiation and cyclization is temperature-dependent. This range typically provides a good balance between reaction speed and the thermal stability of the reactants and products. Lower temperatures may lead to sluggish or incomplete reactions.
Concentration 0.05–0.1 MRunning the reaction under relatively dilute conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization or dimerization, which can become competitive at higher concentrations.[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the cyclization of a model substrate, N-allyl-N-phenyl-2-bromo-2-chloroacetamide.

Workflow Figure 2: Experimental Workflow Diagram start Start setup Reaction Setup (Flask, Stir Bar, Septum) start->setup reagents Add Reagents (Substrate, Toluene) setup->reagents purge Inert Atmosphere (Purge with N₂/Ar) reagents->purge catalyst Add Catalyst System (CuBr, TPMA) purge->catalyst heat Heat to 100 °C (Oil Bath) catalyst->heat monitor Monitor Reaction (TLC) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Cool, Filter, Extract) monitor->workup Complete dry Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Figure 2: Experimental Workflow Diagram
Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolEq.
N-allyl-N-phenyl-2-bromo-2-chloroacetamideC₁₁H₁₁BrClNO292.57293 mg1.01.0
Copper(I) Bromide (CuBr)CuBr143.4514.3 mg0.10.1
Tris(2-pyridylmethyl)amine (TPMA)C₁₈H₁₈N₄290.3629.0 mg0.10.1
TolueneC₇H₈92.1420 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Saturated NH₄Cl (aq)NH₄Cl53.49As needed--
BrineNaCl58.44As needed--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--
Silica GelSiO₂60.08As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the N-allyl-N-phenyl-2-bromo-2-chloroacetamide (293 mg, 1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add toluene (20 mL) via syringe to dissolve the substrate.

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can interfere with the radical process.

  • Catalyst Addition: In a single portion, add the Copper(I) Bromide (14.3 mg, 0.1 mmol, 0.1 eq.) and TPMA (29.0 mg, 0.1 mmol, 0.1 eq.) to the stirred solution. The solution will typically turn a light green or yellow color.

    • Expert Tip: Adding the catalyst and ligand together minimizes the exposure of the air-sensitive Cu(I) species.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 4-12 hours.

  • Workup - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with diethyl ether (20 mL). To remove the copper catalyst, pass the solution through a short plug of silica gel, eluting with additional diethyl ether. The filtrate should be colorless.

    • Self-Validation: The color change from green/yellow to colorless upon filtration is a strong indicator of successful copper removal.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: The final product, 4-(bromomethyl)-3-chloro-1-phenylpyrrolidin-2-one, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Development

The di-halogenated γ-lactam products from this protocol are powerful intermediates for creating molecular diversity. The distinct reactivity of the C-Cl and C-Br bonds allows for selective, stepwise functionalization.

  • The secondary chloride at the C3 position can be displaced by various nucleophiles.

  • The primary bromide at the C4-methyl position is highly susceptible to Sₙ2 reactions, allowing for the introduction of azides, thiols, amines, and other functionalities common in pharmacophores.[12][13]

This orthogonal reactivity provides a strategic advantage in the synthesis of compound libraries for screening and lead optimization.

References

  • Copper-Catalyzed Radical Halocyclization of N-4-Pentenamides: Synthesis of Chloro- and Bromo-Substituted γ-Lactams. Organic Letters - ACS Publications.
  • Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. MDPI.
  • Synthesis of α‐Quaternary β‐Lactams via Copper‐Catalyzed Enantioconvergent Radical C(sp)−C(sp) Cross‐Coupling with Organoboronate Esters. ResearchGate.
  • Copper Catalyzed Atom Transfer Radical Cyclization Reactions. ResearchGate.
  • Synthesis of lactams via copper-catalyzed intramolecular vinylation of amides. PubMed.
  • Rapid Access to Functionalized γ-Lactams through Copper-Catalyzed Oxidative Cyclization of Diynes. Organic Chemistry Portal.
  • Click chemistry in drug development recent trends and application. RJPT.
  • Copper-catalyzed radical cyclization to access 3-hydroxypyrroloindoline: biomimetic synthesis of protubonine A. PubMed.
  • The Use of Click Chemisty in Drug Development Applications. DergiPark.
  • Copper(I)/Ligand-Catalyzed 5-endo Radical Cyclization–Aromatization of 2,2,2-Trichloroethyl Vinyl Ethers: Synthesis of 2,3-Difunctionalized 4-Chlorofurans. The Journal of Organic Chemistry - ACS Publications.
  • Atom transfer radical cyclisation reactions mediated by copper complexes. ResearchGate.
  • Copper(I)-catalyzed chlorine atom transfer radical cyclization reactions of unsaturated alpha-chloro beta-keto esters. PubMed.
  • Diamine Ligands in Copper-Catalyzed Reactions. PMC.
  • Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions (RSC Publishing).
  • Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets. Preprints.org.
  • Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets. MDPI.
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI.
  • Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC - NIH.
  • Cu(I)-catalyzed Atom Transfer Radical Cyclization of Trichloroacetamides Tethered to Electron-Deficient, -Neutral, and -Rich Alkenes: Synthesis of Polyfunctionalized 2-azabicyclo[3.3.1]nonanes. PubMed.
  • Copper(I)-Catalyzed Asymmetric Reactions Involving Radicals. Accounts of Chemical Research - ACS Publications.
  • Copper-Catalyzed Radical Halocyclization of N -4-Pentenamides: Synthesis of Chloro- and Bromo-Substituted γ-Lactams. ResearchGate.
  • Solid-Supported Catalysts for Atom-Transfer Radical Cyclization of 2-Haloacetamides. The Journal of Organic Chemistry - ACS Publications.
  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing.
  • Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of a,a. Semantic Scholar.
  • 'Ligand-Free-Like' CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams. ResearchGate.
  • Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. Stanford University.
  • Directed Copper-Catalyzed Tandem Radical Cyclization Reaction of Alkyl Bromides and Unactivated Olefins. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of N-(2-bromophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-bromophenyl)-2-chloroacetamide. As Senior Application Scientists, we understand that while this reagent is a valuable building block in medicinal chemistry and organic synthesis, its susceptibility to hydrolysis can be a significant experimental challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to anticipate and prevent unwanted degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What exactly is hydrolysis, and why is this specific molecule prone to it?

A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[1] this compound possesses two primary sites susceptible to this reaction:

  • The Amide Bond: The bond between the carbonyl carbon and the nitrogen atom (the C-N bond) is an amide linkage. While generally more stable than esters, amide bonds can be cleaved under either acidic or basic conditions, typically requiring heat to proceed at a significant rate.[1][2][3]

  • The α-Chloro Group: The chlorine atom is attached to the carbon adjacent to the carbonyl group (the α-carbon). This C-Cl bond is susceptible to nucleophilic substitution, where a nucleophile (like water or a hydroxide ion) replaces the chloride.

The presence of both these functional groups makes the molecule's stability highly dependent on the experimental environment, particularly pH, temperature, and solvent choice.

Q2: What are the degradation products I should be looking for?

A: Hydrolysis can lead to two main degradation products, depending on which bond is cleaved:

  • Amide Bond Cleavage: This is the most common pathway, yielding 2-bromoaniline and chloroacetic acid . Under basic conditions, the carboxylate salt of chloroacetic acid will be formed.[3]

  • C-Cl Bond Cleavage: Nucleophilic substitution at the α-carbon results in the formation of N-(2-bromophenyl)-2-hydroxyacetamide . This pathway is particularly relevant under basic or neutral aqueous conditions.[4][5]

The primary hydrolysis pathway is visually summarized below.

Caption: Primary hydrolysis pathway of this compound.

Troubleshooting Guide: From Storage to Reaction Workup

This section provides solutions to specific problems you might encounter during your experimental workflow.

Problem: My compound shows signs of degradation even before I use it in a reaction.

Root Cause Analysis: Improper storage is the most likely culprit. This compound, like many haloacetamides, is sensitive to moisture and, to a lesser extent, light.[6]

Solution: Implement a Strict Storage Protocol.

Storage FormRecommended ConditionsRationale
Solid Compound Store at 2-8°C in a tightly sealed container inside a desiccator. Protect from light.Minimizes exposure to atmospheric moisture and prevents degradation from light energy.[6]
Stock Solutions Prepare in an anhydrous, aprotic solvent (e.g., DMSO, DMF, Dichloromethane). Store in small, single-use aliquots at -20°C or -80°C.[7]Anhydrous, aprotic solvents lack the water and nucleophilic protons that drive hydrolysis. Freezing slows down any residual degradation kinetics. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture.
Problem: I am observing significant byproduct formation during my reaction, which I suspect is from hydrolysis.

Root Cause Analysis: The reaction conditions (pH, solvent, temperature) are likely promoting hydrolysis. This is a common issue in reactions requiring aqueous or protic environments, or those run at elevated temperatures.

Solution: Optimize Reaction Parameters to Suppress Hydrolysis.

  • pH Management is Critical:

    • Avoid Strong Inorganic Bases: Hydroxide ions (from NaOH, KOH) and even carbonate bases in the presence of water are potent nucleophiles that directly attack the amide and C-Cl bonds, leading to rapid hydrolysis.[2][4][8]

    • Use Hindered Organic Bases: For reactions requiring a base, opt for non-nucleophilic, sterically hindered organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous solvents.[]

    • Buffer if Necessary: If an aqueous environment is unavoidable, use a buffer system to maintain a pH between 6 and 7.5, where the rate of both acid and base-catalyzed hydrolysis is at a minimum.

  • Solvent Selection:

    • Prioritize Anhydrous Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they do not participate in the hydrolysis reaction.

    • Caution with Protic Solvents: If alcohols (methanol, ethanol) must be used, ensure they are anhydrous and run the reaction at low temperatures, as they can act as nucleophiles (solvolysis).

  • Temperature Control:

    • Hydrolysis rates increase with temperature.[1] Conduct your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If a reaction requires heating, perform a time-course study using HPLC to determine the optimal balance between product formation and degradation.

The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Suspected Hydrolysis (Low Yield, Impurities) check_storage 1. Verify Storage Conditions (Solid & Solution) start->check_storage check_pH 2. Analyze Reaction pH (Aqueous? Strong Base?) check_storage->check_pH Storage OK remedy_storage Action: Store in desiccator at 2-8°C. Use fresh anhydrous solvent for solutions. check_storage->remedy_storage Improper Storage check_solvent 3. Review Solvent Choice (Protic? Anhydrous?) check_pH->check_solvent pH OK remedy_pH Action: Switch to organic base (TEA, DIPEA). Use buffer if water is necessary. check_pH->remedy_pH pH Issue check_temp 4. Evaluate Temperature check_solvent->check_temp Solvent OK remedy_solvent Action: Use anhydrous aprotic solvent (DCM, THF, ACN). check_solvent->remedy_solvent Solvent Issue remedy_temp Action: Run at lower temperature. Perform time-course analysis. check_temp->remedy_temp Temp Issue end_node Problem Resolved check_temp->end_node Temp OK remedy_storage->end_node remedy_pH->end_node remedy_solvent->end_node remedy_temp->end_node

Caption: A logical workflow for troubleshooting hydrolysis issues.

Validated Protocols & Methodologies

To ensure the integrity of your starting material, a validated analytical method is indispensable. Forced degradation studies are a key part of this process, helping to confirm that your analytical method can distinguish the active pharmaceutical ingredient (API) from any potential degradants.[10][11][12]

Protocol 1: Stability-Indicating HPLC Method for this compound

This reverse-phase HPLC (RP-HPLC) method can be used to assess the purity of your starting material and monitor its stability during a reaction.

Objective: To separate this compound from its more polar hydrolysis products, 2-bromoaniline and chloroacetic acid.

Instrumentation and Materials:

  • HPLC system with UV-Vis detector

  • C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Equilibrate at 30% B

Expected Elution Profile:

  • Chloroacetic Acid: Very early, near the solvent front (highly polar).

  • 2-Bromoaniline: Intermediate retention time (polar).

  • This compound: Later retention time (most non-polar of the three).

By integrating the peak areas, you can quantify the percentage of the parent compound remaining and the percentage of degradation products formed over time.

References

  • 2-Chloroacetamide Safety Data Sheet. (n.d.). KCL GmbH. Retrieved February 24, 2026, from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen. Retrieved February 24, 2026, from [Link]

  • How can we protect amide bonds from breaking in alkaline solutions? (2019, November 1). ResearchGate. Retrieved February 24, 2026, from [Link]

  • The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved February 24, 2026, from [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Retrieved February 24, 2026, from [Link]

  • Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Corelis. Retrieved February 24, 2026, from [Link]

  • Chemistry of Amides. (n.d.). OpenStax. Retrieved February 24, 2026, from [Link]

  • Hladik, M. L., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Retrieved February 24, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for Removing 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical protocols for a common laboratory challenge: the removal of unreacted 2-bromoaniline from crude reaction products. As a weakly basic and moderately polar compound, 2-bromoaniline can present unique purification challenges. This document is designed to equip you with the foundational knowledge and procedural details to effectively purify your target compounds.

Understanding the Impurity: Key Properties of 2-Bromoaniline

A successful purification strategy begins with understanding the physicochemical properties of the impurity you aim to remove. These properties dictate the most effective separation technique.

PropertyValueSignificance for Purification
Molecular Weight 172.02 g/mol Relevant for techniques like distillation and mass spectrometry.
Melting Point 24-32 °C[1][2]Can be a low-melting solid or liquid at room temperature, affecting handling.
Boiling Point 229 °C (at 760 mmHg)[1][2]High boiling point makes simple evaporation ineffective for removal.
pKa (of conjugate acid) 2.53 (at 25 °C)[1][2]As a weak base, it can be protonated and made water-soluble with a sufficiently strong acid. This is the cornerstone of acid-base extraction.
Solubility Insoluble in water[1][3][4]; Soluble in organic solvents (e.g., ether, ethanol, benzene)[1][3][5].Its high solubility in organic solvents and insolubility in water allows for liquid-liquid extraction.
Appearance Clear yellow to red-brown liquid or white/brown solid[1][6]Color can indicate the presence of oxidized impurities.

Decision-Making Workflow for Purification

Before proceeding to specific protocols, use this workflow to identify the most logical starting point for your purification challenge based on the nature of your desired product.

Purification_Workflow start Crude Product (contains 2-bromoaniline) product_type What is the nature of your desired product? start->product_type acid_base_extraction Acid-Base Extraction product_type->acid_base_extraction Neutral or Acidic recrystallization Recrystallization product_type->recrystallization Solid pka_check Is product's pKa significantly different from 2-bromoaniline (pKa ~2.5)? product_type->pka_check Basic (e.g., another amine) end_pure Pure Product acid_base_extraction->end_pure end_impure Product still impure? Consider alternative methods. acid_base_extraction->end_impure chromatography Column Chromatography chromatography->end_pure chromatography->end_impure recrystallization->end_pure recrystallization->end_impure pka_check->acid_base_extraction Yes (ΔpKa > 2-3) pka_check->chromatography No or Unknown end_impure->chromatography Try Chromatography end_impure->recrystallization Try Recrystallization

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass method for removing 2-bromoaniline? A: For most neutral or acidic products, acid-base extraction is the most effective and efficient initial purification step.[7][8] Because 2-bromoaniline is basic (pKa of conjugate acid ≈ 2.53), it can be selectively protonated with a dilute acid wash (e.g., 1M HCl) to form a water-soluble ammonium salt.[1][2][9] This salt partitions into the aqueous phase, while your neutral or acidic product remains in the organic layer.[10]

Q2: My desired product is also a basic amine. Can I still use an acid wash? A: This is more challenging but often possible if there is a significant difference in basicity (pKa) between your product and 2-bromoaniline. If your product amine is substantially less basic (e.g., pKa < 0), a carefully controlled acid wash might protonate the 2-bromoaniline selectively. Conversely, if your product is much more basic (e.g., pKa > 5), it will be difficult to separate the two by this method. In cases of similar basicity, column chromatography is the recommended alternative.[11]

Q3: Why does 2-bromoaniline co-elute with my product during column chromatography? A: Co-elution occurs when two compounds have similar polarities and therefore similar affinities for the stationary phase (e.g., silica gel) in a given mobile phase. 2-Bromoaniline is moderately polar. If your product has a similar polarity, you will need to optimize your solvent system. Try using a less polar solvent system, a gradient elution, or a different stationary phase (e.g., alumina, C18 reverse phase) to improve separation.[12][13]

Q4: My crude product is a dark brown or black oil. How can I decolorize it? A: Dark coloration in aniline-containing mixtures is often due to oxidized, polymeric byproducts.[7][14] An effective method for decolorization is to treat a solution of your crude product with activated carbon.[7] The carbon is then removed by hot filtration before crystallization or further purification. This is typically performed during a recrystallization procedure but can be adapted as a pre-purification step.

Troubleshooting Guides and In-Depth Protocols

Method 1: Purification via Acid-Base Extraction

This technique exploits the basicity of the aniline functional group. By washing an organic solution of the crude product with aqueous acid, the 2-bromoaniline is converted to its water-soluble salt and extracted from the organic phase.

Acid_Base_Extraction cluster_0 1. Before Extraction cluster_1 2. Add Aqueous Acid (e.g., 1M HCl) cluster_2 3. After Separation Organic Layer\n(e.g., Ethyl Acetate)\n\n- Desired Product (Neutral)\n- 2-Bromoaniline (Base) Organic Layer (e.g., Ethyl Acetate) - Desired Product (Neutral) - 2-Bromoaniline (Base) org1 Organic Layer - Desired Product Organic Layer\n(e.g., Ethyl Acetate)\n\n- Desired Product (Neutral)\n- 2-Bromoaniline (Base)->org1 Organic Layer\n- Desired Product (Neutral) Organic Layer - Desired Product (Neutral) Aqueous Layer\n- 2-Bromoanilinium Chloride (Salt)\nH₂O, H₃O⁺, Cl⁻ Aqueous Layer - 2-Bromoanilinium Chloride (Salt) H₂O, H₃O⁺, Cl⁻ aq1 Aqueous Layer - Br-C₆H₄-NH₃⁺Cl⁻ Organic Layer (Washed)\n\nContains purified product.\nReady for drying and solvent removal. Organic Layer (Washed) Contains purified product. Ready for drying and solvent removal. Aqueous Layer (Waste)\n\nContains the impurity salt.\nCan be neutralized and discarded. Aqueous Layer (Waste) Contains the impurity salt. Can be neutralized and discarded.

Sources

Technical Support Center: Minimizing Dehalogenation in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering dehalogenation issues in Palladium-catalyzed cross-coupling reactions.

Ticket Subject: Hydrodehalogenation (Reduction of Ar-X to Ar-H) Status: Open Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Diagnostic Hub: Is this your problem?

Before optimizing, confirm that dehalogenation is the primary failure mode.

Q: How do I definitively distinguish dehalogenation from other side reactions? A: Dehalogenation (hydrodehalogenation) specifically converts your starting aryl halide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) into the reduced arene (

).[1]
  • LC-MS/GC-MS: Look for a mass peak corresponding to

    
    . For an aryl bromide, this is a loss of ~79/81 Da and a gain of 1 Da.
    
  • NMR (

    
    ):  Check for the appearance of a new proton signal on the aromatic ring, often splitting adjacent signals that were previously singlets or doublets.
    
  • Differentiation:

    • Homocoupling:

      
       (Mass = 
      
      
      
      ).
    • Protodeboronation: Loss of the boronic acid group from the nucleophile (

      
      ). Do not confuse this with dehalogenation of the electrophile.
      

Q: Why is my Aryl Iodide dehalogenating more than the Chloride? A: This is a counter-intuitive kinetic phenomenon. While Aryl Iodides undergo Oxidative Addition (OA) fastest, they often suffer from slower Transmetallation (TM) compared to bromides or chlorides in certain catalytic cycles.

  • The Trap: The rapid OA forms a long-lived

    
     intermediate. If the transmetallation step is sluggish (due to sterics or low nucleophilicity of the coupling partner), this intermediate sits dormant, becoming vulnerable to side reactions like hydride abstraction from the solvent or base.
    
  • Takeaway: A more reactive leaving group (

    
    ) does not guarantee a cleaner reaction if the subsequent steps (TM and Reductive Elimination) are not rate-matched.
    

Mechanistic Insight: The "Race" Condition

To solve dehalogenation, you must view the reaction as a race between the desired Transmetallation and the undesired Hydride Elimination .

Visualization: The Competing Pathways

The following diagram illustrates where the cycle diverges into the dehalogenation "dead end."

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar Intermediate (Vulnerable State) OxAdd->PdII_Ar TransMetal Transmetallation (+ Ar'-B/Zn/Sn) PdII_Ar->TransMetal  Fast   PdII_Hydride Pd(II)-H Species PdII_Ar->PdII_Hydride  Slow TM allows side reaction Prod Cross-Coupled Product (Ar-Ar') TransMetal->Prod Reductive Elimination HydrideSource Hydride Source (Alcohol/Base/H2O) HydrideSource->PdII_Hydride  Beta-H Elim or Exchange ByProd Dehalogenated Byproduct (Ar-H) PdII_Hydride->ByProd Reductive Elimination Prod->Pd0 ByProd->Pd0

Figure 1: The catalytic cycle showing the divergence between the productive Transmetallation pathway (Green) and the destructive Dehalogenation pathway (Red).

Troubleshooting Matrix: The Triad (Ligand, Base, Solvent)[5]

Use this table to audit your current reaction conditions.

ParameterRisk Factor (Promotes Dehalogenation)Corrective Action (Minimizes Dehalogenation)Mechanism of Fix
Solvent Primary/Secondary Alcohols (MeOH, iPrOH, EtOH). These are excellent hydride donors via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-hydride elimination.
Switch to Aprotic Solvents : Toluene, Dioxane, THF. If solubility is an issue, use DMF or DMAc (though strictly degassed).Removes the source of hydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) available to the Pd center.
Base Alkoxides (NaOEt, KOtBu) and Strong Hydroxides . These can oxidize to aldehydes/ketones, donating a hydride to Pd.Use Inorganic Carbonates/Phosphates :

,

,

.
These bases are non-reducing and lack

-hydrogens that can be transferred to the metal.
Ligand Simple Phosphines (

) or Electron-Poor Ligands. Slow reductive elimination leaves Pd(II) vulnerable.
Use Bulky, Electron-Rich Ligands : Buchwald types (XPhos, SPhos, RuPhos) or NHCs (PEPPSI).Bulky ligands accelerate Reductive Elimination, closing the catalytic cycle before dehalogenation can occur.
Additive Absence of halides.Add Bromide Salts (KBr, NaBr, 1.0 equiv).Halide saturation can stabilize the resting state and suppress cationic Pd pathways that favor hydride uptake.

Frequently Asked Questions (FAQs)

Q: I am using a "standard" protocol (


, 

, Toluene/EtOH). Why is it failing now?
A: The "standard" Suzuki protocol relies on Ethanol/Water to solubilize the base. However, if your substrate is electron-deficient (e.g., a pyridine or nitro-arene), the Pd center becomes more electrophilic and avidly abstracts a hydride from Ethanol.
  • Fix: Remove the ethanol. Use a mixture of Toluene/Water (4:1) or Dioxane/Water . If the base is insoluble, use a phase transfer catalyst (TBAB) or switch to

    
     (higher organic solubility).
    

Q: My substrate is a poly-halogenated heterocycle (e.g., 2,4-dichloropyrimidine). How do I prevent over-reduction? A: Poly-halogenated substrates are notorious for "chain walking" (Pd migrates to the other halogen).

  • Stoichiometry: Ensure strict 1.0 : 1.05 equiv of Boronic Acid. Excess boronic acid does not help here; it often just occupies the catalyst.

  • Temperature: Lower the temperature. Dehalogenation often has a higher activation energy than the cross-coupling. Try 40-60°C instead of reflux.

  • Catalyst: Use Pd(dppf)Cl2 .[2] The bidentate ligand "locks" the geometry, preventing the ring-walking mechanism often associated with monodentate ligands.

Q: Does the choice of Pd source matter? A: Yes.


 or simple Pd salts (

) without strong ligands are very prone to forming Pd-black or heterogeneous species that are excellent hydrogenation catalysts. Always use a defined precatalyst (e.g., XPhos Pd G2 or Pd(dppf)Cl2 ) to ensure the ligand remains bound to the metal.

Validated Protocol: The "Resistant Substrate" Workflow

If you are observing >10% dehalogenation, abandon your current method and adopt this high-fidelity protocol designed to suppress hydride pathways.

Scope: Electron-deficient aryl halides, N-heterocycles, and sterically hindered couplings.[3]

Materials
  • Catalyst: XPhos Pd G2 (or SPhos Pd G2 for sterically hindered substrates). Why? Rapid reductive elimination.

  • Base:

    
     (Tribasic Potassium Phosphate). Why? Non-reducing, high basicity without nucleophilicity.
    
  • Solvent: THF or 1,4-Dioxane (Anhydrous preferred). Why? Zero available protons for hydride shift.

Step-by-Step Procedure
  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and XPhos Pd G2 (0.02 equiv / 2 mol%).
    
  • Solvent Addition: Add anhydrous THF (Concentration 0.2 M).

  • Water Spike (Critical): Add exactly 2-5% v/v of degassed water.

    • Note: While we avoid bulk water/alcohol, a trace amount of water is mechanistically necessary for the activation of the boronic acid (formation of the boronate species). Keeping it to <5% minimizes proton sources while enabling TM.

  • Degas: Sparge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd-Ar species waiting (and dehalogenating).

  • Reaction: Seal and heat to 60°C. Monitor by HPLC/UPLC at 1 hour.

    • Checkpoint: If conversion is low but clean (no dehalogenation), increase T to 80°C. If dehalogenation appears, lower T and increase catalyst loading.

Decision Tree: Troubleshooting Logic

Follow this logic flow to resolve persistent issues.

TroubleshootingTree Start Problem: Dehalogenation Observed CheckSolvent Are you using Alcohol Solvents? Start->CheckSolvent RemoveAlcohol Action: Switch to Toluene or Dioxane CheckSolvent->RemoveAlcohol Yes CheckBase Are you using Alkoxide Bases (NaOEt)? CheckSolvent->CheckBase No SwitchBase Action: Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Is the Ligand Monodentate/Simple (PPh3)? CheckBase->CheckLigand No SwitchLigand Action: Use Buchwald G2/G3 or Pd(dppf)Cl2 CheckLigand->SwitchLigand Yes CheckTemp Is Temp > 100°C? CheckLigand->CheckTemp No CheckTemp->CheckLigand No (Already Optimized) LowerTemp Action: Lower Temp to 60-80°C CheckTemp->LowerTemp Yes

Figure 2: Logical workflow for eliminating dehalogenation variables.

References

  • Mechanistic Studies on Dehalogenation: Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[4] Journal of Organic Chemistry, 2004.[4]

  • Solvent Effects: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[5] Green Chemistry, 2014.

  • Ligand Design: Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Troubleshooting Guide: BenchChem Technical Support. "Minimizing dehalogenated byproducts in Suzuki coupling reactions." BenchChem Support Center, 2025.

  • General Guide: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources, 2024.

Sources

Validation & Comparative

1H NMR Analysis of N-(2-bromophenyl)-2-chloroacetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Objective

This guide provides a technical analysis of the 1H NMR spectrum of N-(2-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5).[1] Designed for analytical chemists and synthetic researchers, this document moves beyond basic peak listing to explore the causality of chemical shifts, particularly the steric and electronic influence of the ortho-bromo substituent.

We compare this compound against its para-isomer and starting material (2-bromoaniline) to establish a robust identification protocol.[1]

Experimental Protocol & Sample Preparation

To ensure spectral reproducibility, the following protocol is recommended. This workflow minimizes artifacts such as rotational isomerism broadening or solvent-solute hydrogen bonding variations.[1]

Synthesis Context (Brief)
  • Precursor: 2-Bromoaniline + Chloroacetyl chloride.[1]

  • Conditions: DCM or Benzene,

    
     to RT, with Et
    
    
    
    N or K
    
    
    CO
    
    
    base.
  • Purification: Recrystallization from Hexane/Ethyl Acetate (Yield ~75-97%).[1]

NMR Preparation Workflow
  • Solvent Choice:

    • CDCl

      
       (Chloroform-d):  Preferred for resolution.[1] The amide NH usually appears sharp.
      
    • DMSO-d

      
      :  Use if solubility is poor.[1] Note: The amide NH will shift downfield (~9.5-10.0 ppm) and broaden due to H-bonding with the solvent.[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl

    
    : 7.26 ppm).
    
Workflow Diagram

NMR_Workflow Start Crude Product Purify Recrystallization (Hex/EtOAc) Start->Purify Remove amine salts Prep Sample Prep (15mg / 0.6mL CDCl3) Purify->Prep Dry solid Acquire Acquisition (400 MHz, 16 Scans) Prep->Acquire Lock & Shim Process Processing (Phase/Baseline) Acquire->Process

Figure 1: Standardized workflow for preparing high-fidelity NMR samples of chloroacetanilides.

Spectral Analysis: this compound

The ortho-substitution pattern creates a distinct ABCD aromatic system (4 non-equivalent protons), differentiating it from the symmetric para-isomer.[1]

Chemical Shift Assignments (CDCl , 400 MHz)
PositionProton TypeShift (

, ppm)
Multiplicity

(Hz)
Mechanistic Explanation
NH Amide8.5 - 9.0 Broad Singlet-Deshielded by carbonyl anisotropy and intramolecular H-bonding with ortho-Br.
H-6 Aromatic8.3 - 8.45 dd8.0, 1.5Diagnostic Peak. Strongly deshielded by the amide carbonyl oxygen (anisotropy) due to ortho positioning.[1]
H-3 Aromatic7.5 - 7.6 dd8.0, 1.5Deshielded by the adjacent ortho-Bromine (inductive effect).[1]
H-4, H-5 Aromatic7.0 - 7.4 Multiplet-Overlapping signals typical of the remaining aromatic ring protons.[1]
CH

Alkyl4.20 Singlet-Characteristic singlet of the chloroacetyl group (-CH

Cl).[1]

> Note: Values are synthesized from high-fidelity analogues (e.g., N-(2-bromophenyl)-2-(4-formylphenoxy)acetamide) and standard substituent effects.

Detailed Mechanistic Insight
  • The "Deshielding" of H-6: In ortho-substituted acetanilides, the amide group often adopts a conformation where the carbonyl oxygen is proximate to the H-6 proton.[1] This places H-6 in the deshielding cone of the carbonyl group, shifting it significantly downfield (~8.4 ppm) compared to a standard benzene proton (7.26 ppm).

  • The Chloroacetyl Singlet: The isolated methylene group (-CH

    
    -) between the carbonyl and chlorine has no neighbors for splitting, resulting in a sharp singlet at ~4.2 ppm.[1] This is a purity checkpoint; splitting here indicates unreacted chloroacetyl chloride or hydrolysis.
    

Comparative Analysis: Identification & Purity

Distinguishing the target product from its isomers and starting materials is the primary analytical challenge.

Comparison Table: Target vs. Alternatives
FeatureTarget: Ortho-Isomer Alternative: Para-Isomer Precursor: 2-Bromoaniline
Aromatic Pattern ABCD (Complex) 4 distinct environments.[1]AA'BB' (Symmetric) 2 distinct doublets.ABCD (Complex) Upfield shifts.
Key Shift (H-6) ~8.4 ppm (Deshielded)~7.5 ppm (Normal)~6.6 - 7.0 ppm (Shielded by NH

)
Amide NH 8.5 - 9.0 ppm ~7.8 - 8.2 ppm ~4.0 ppm (NH

Broad s)
Alkyl Signal Singlet (~4.2 ppm)Singlet (~4.1 ppm)None
Differentiation Logic Tree

Use this logic flow to interpret the aromatic region of your spectrum.

Isomer_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Symmetry Is the pattern symmetric (2 distinct doublets)? Start->Symmetry Para Para-Isomer (AA'BB' System) Symmetry->Para Yes OrthoMeta Ortho/Meta Isomer (Complex Multiplets) Symmetry->OrthoMeta No CheckH6 Check Downfield Signal (>8.0 ppm) OrthoMeta->CheckH6 Ortho Ortho-Isomer (H-6 Deshielded by C=O) CheckH6->Ortho Signal Present Meta Meta-Isomer (No strong deshielding >8.0) CheckH6->Meta Signal Absent

Figure 2: Decision tree for distinguishing regioisomers of bromo-chloroacetamide.

Troubleshooting & Optimization

  • Broad NH Peak: If the amide proton is too broad or invisible, it is likely exchanging with water in the solvent. Solution: Shake the NMR tube with D

    
    O (deuterium exchange); the NH signal will disappear, confirming its assignment.
    
  • Solvent Peaks:

    • CDCl

      
      :  Residual peak at 7.26 ppm may overlap with H-4/H-5.[1]
      
    • DMSO-d

      
      :  Residual peak at 2.50 ppm.[1] Water peak at 3.33 ppm.
      
  • Rotational Isomers: If peaks appear doubled (e.g., two singlets for CH

    
    ), restricted rotation around the C-N amide bond may be occurring. This is less common in ortho-substituted anilides due to steric locking, but can occur.[1] Solution:  Run the NMR at elevated temperature (
    
    
    
    ) to coalesce signals.

References

  • ChemicalBook. (2025). N-(4-Bromophenyl)-2-chloroacetamide Synthesis and Properties. Retrieved from

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of N-(2-bromophenyl)-2-(4-formylphenoxy)acetamide (Compound 2k). Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives. Retrieved from

  • Organic Syntheses. (1927). Chloroacetamide Synthesis Protocol. Org. Synth. 1927, 7, 16. Retrieved from

  • Sigma-Aldrich. (2025).[1] this compound Product Data. Retrieved from (Note: General catalog reference for CAS 2564-02-5)

Sources

Comparative Guide: Distinguishing N-(2-Bromophenyl) and N-(4-Bromophenyl) Chloroacetamide Isomers via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of covalent inhibitors (e.g., targeted covalent inhibitors, TCIs, or PROTAC linkers),


-aryl-2-chloroacetamides  serve as critical electrophilic "warheads" designed to react with cysteine residues.[1] The distinction between the 2-bromo (ortho)  and 4-bromo (para)  isomers is not merely academic; it dictates the spatial trajectory of the warhead, affecting binding affinity (

) and reactivity (

).

This guide provides a definitive, self-validating NMR methodology to distinguish


-(2-bromophenyl)-2-chloroacetamide  from its 

-(4-bromophenyl)
regioisomer.[1] We utilize symmetry-based logic and spin-spin coupling analysis to eliminate ambiguity without requiring X-ray crystallography.[1]

Structural Analysis & Symmetry Logic

The primary differentiator between these isomers is molecular symmetry , which dictates the magnetic equivalence of nuclei.

The 4-Bromo Isomer (Para)[1]
  • Symmetry: Possesses a

    
     axis of rotation (or a plane of symmetry) passing through the 
    
    
    
    axis.[1]
  • Magnetic Equivalence:

    • Protons at C2 and C6 are chemically and magnetically equivalent (enantiotopic environments).

    • Protons at C3 and C5 are equivalent.

  • Result: The aromatic region displays a characteristic AA'BB' spin system, appearing as two distinct "pseudo-doublets" (roofing effect often visible).

The 2-Bromo Isomer (Ortho)[1]
  • Symmetry: Asymmetric substitution breaks the plane of symmetry.

  • Magnetic Equivalence: All four aromatic protons (H3, H4, H5, H6) are in magnetically distinct environments.

  • Result: The aromatic region displays an ABCD spin system with four distinct signals, characterized by complex coupling patterns (

    
    , 
    
    
    
    ).

Comparative Data Analysis

Predicted H NMR Data (500 MHz, CDCl )
Feature4-Bromo (Para) Isomer 2-Bromo (Ortho) Isomer Diagnostic Note
Symmetry Symmetric (

-like local symmetry)
AsymmetricPrimary Differentiator
Aromatic Integral 2 sets of 2H (2:2 ratio)4 sets of 1H (1:1:1:1 ratio)Count the peaks per integral.[1]
Splitting Pattern Two Doublets (AA'BB' system)*Four distinct multiplets (d, t, t, d)Para coupling (

Hz) vs. Ortho coupling (

Hz).
Shift Range

7.4 – 7.6 ppm (Narrow range)

7.0 – 8.3 ppm (Wide range)
Ortho H-6 is deshielded by the amide carbonyl.[1]
H-6 Signal Part of doublet at ~7.5 ppmDoublet at ~8.2 ppm The H-6 proton in the ortho isomer is significantly downfield.[1]

-CH

Signal
Singlet (~4.2 ppm)Singlet (~4.2 ppm) Rotational barrier in ortho may broaden this peak.[1]

*Note: While often described as doublets, the AA'BB' system is technically second-order. The "doublets" will show fine splitting at high field strengths.

C NMR Data (Decoupled)
Feature4-Bromo (Para) 2-Bromo (Ortho) Causality
Aromatic Peaks 4 Signals (C1, C2/6, C3/5, C4)6 Signals (C1, C2, C3, C4, C5, C6)Symmetry makes C2/6 and C3/5 equivalent in the para isomer.
C-Br Shift Distinct quaternary CDistinct quaternary CChemical shift prediction required for assignment.[1][2]

Experimental Workflow

Synthesis & Purification (Brief Context)

To ensure the validity of the NMR data, the samples must be synthesized or isolated with high purity.

  • Reaction: Aniline derivative + Chloroacetyl chloride

    
     Product.[3]
    
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc). Note: Isomers have different R_f values; Ortho is typically less polar due to internal H-bonding.[1]

NMR Protocol

Objective: Obtain high-resolution spectra to resolve coupling constants (


).
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
      or CDCl
    
    
    
    .
    • Expert Tip: Use DMSO-

      
       if the amide NH peak is critical (sharper signal, less exchange). Use CDCl
      
      
      
      to observe the deshielding effect of the carbonyl on the ortho-proton without solvent H-bonding interference.
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for AA'BB' systems to distinguish roofing effects.

Decision Logic & Visualization

Isomer Identification Logic Tree

This diagram illustrates the logical flow to assign the isomer based on spectral features.

IsomerID Start Acquire 1H NMR Spectrum CheckRegion Analyze Aromatic Region (6.5 - 8.5 ppm) Start->CheckRegion CountSignals Count Distinct Signal Sets CheckRegion->CountSignals TwoSets 2 Distinct Signal Sets (Integral 2H each) CountSignals->TwoSets Symmetric FourSets 4 Distinct Signal Sets (Integral 1H each) CountSignals->FourSets Asymmetric CheckSplitting Check Splitting Pattern TwoSets->CheckSplitting ABCD ABCD System (Multiplets/Triplets) FourSets->ABCD AABB AA'BB' System (Two Pseudo-Doublets) CheckSplitting->AABB ResultPara CONFIRMED: 4-Bromo (Para) Isomer AABB->ResultPara ResultOrtho CONFIRMED: 2-Bromo (Ortho) Isomer ABCD->ResultOrtho

Caption: Decision matrix for distinguishing 2-bromo and 4-bromo isomers based on 1H NMR symmetry and splitting patterns.

Experimental & Analytical Workflow

The following diagram details the "Self-Validating" protocol from synthesis to confirmation.

Workflow Substrate Starting Material: Bromoaniline Isomer Reaction Acylation: Cl-CH2-COCl + Et3N Substrate->Reaction Workup Workup: Acid Wash (Remove Aniline) Recrystallization Reaction->Workup NMR_Prep NMR Prep: Solvent: CDCl3 or DMSO-d6 Conc: 10mM Workup->NMR_Prep Analysis Data Analysis: 1. Integrate Aromatic Region 2. Calc Coupling Constants (J) NMR_Prep->Analysis Validation Validation Check: Does H-6 shift > 8.0 ppm? (Ortho Confirmation) Analysis->Validation

Caption: Step-by-step experimental workflow ensuring high-purity isolation and robust spectral validation.

Troubleshooting & Validation

If the 1D


H NMR is ambiguous (e.g., due to peak overlap with impurities):
  • Run a COSY (Correlation Spectroscopy) Experiment:

    • 4-Bromo: You will see one correlation square (H2 couples to H3).[1]

    • 2-Bromo: You will see a "chain" of correlations (H3

      
       H4 
      
      
      
      H5
      
      
      H6).[1]
  • Check the Amide NH:

    • In the 2-bromo isomer, the NH proton often shifts downfield or broadens significantly due to the proximity of the bromine atom (steric twist) or intramolecular H-bonding with the halogen (rare but possible depending on conformation).

  • Carbon Count (

    
    C NMR): 
    
    • Count the peaks in the 110–160 ppm region. 4 peaks = Para; 6 peaks = Ortho.

References

  • BenchChem. N-(4-Bromophenyl)-2-chloroacetamide Synthesis and Properties. Retrieved from .[4]

  • National Institutes of Health (NIH) - PubChem. N-(4-Bromophenyl)-2-chloroacetamide Compound Summary. Retrieved from .[1]

  • Reich, H. J. WinPLT NMR Data: Spin Systems and Splitting Patterns. University of Wisconsin-Madison.[1] Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Chemical Shifts).
  • Royal Society of Chemistry (RSC). Development of new experimental NMR strategies for covalent cysteine protease inhibitors. RSC Adv., 2024, 14, 26829.[5] Retrieved from .[5]

Sources

Comparative HPLC Profiling of Haloacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Retention Dynamics, Method Optimization, and Critical Pair Resolution

Executive Summary & Mechanistic Insight

Haloacetanilides (e.g., Acetochlor, Alachlor, Metolachlor) represent a critical class of herbicides requiring rigorous monitoring due to their environmental persistence and potential cytotoxicity. In High-Performance Liquid Chromatography (HPLC), the separation of these compounds is governed primarily by hydrophobic subtraction and steric selectivity .

While often grouped together, their retention times (


) on a standard C18 stationary phase differ based on the alkyl substitution on the phenyl ring and the complexity of the alkoxyalkyl side chain.
The Separation Mechanism

The elution order generally follows the Octanol-Water Partition Coefficient (


) . However, for structural analogs like Acetochlor and Alachlor, steric hindrance plays a pivotal role in access to the C18 ligand, affecting selectivity (

).

SeparationMechanism MobilePhase Mobile Phase (Polar: H2O/ACN) Analyte Haloacetanilide (Non-Polar Moiety) MobilePhase->Analyte Solvates Interaction Hydrophobic Interaction Analyte->Interaction StationaryPhase Stationary Phase (C18 Ligands) StationaryPhase->Interaction Retains Elution Elution Order (Low LogP -> High LogP) Interaction->Elution Partitioning

Figure 1: Mechanistic flow of haloacetanilide retention in Reversed-Phase HPLC. Retention is driven by the partitioning equilibrium between the polar mobile phase and the non-polar C18 ligands.

Comparative Retention Data

The following data represents a consensus profile based on a standard C18 gradient (Water/Acetonitrile). Note that Acetochlor and Metolachlor often form a "critical pair," requiring optimized gradient slopes to resolve fully.

CompoundStructure FeaturesLogP (

)
Relative Elution OrderCritical Resolution Notes
Propachlor N-isopropyl (Smallest alkyl chain)~1.621 (Earliest) Elutes significantly earlier than others; rarely co-elutes.
Acetochlor 2-ethyl-6-methylphenyl; ethoxymethyl~3.032 Critical Pair: Often elutes just before or co-elutes with Metolachlor depending on column carbon load.
Metolachlor 2-ethyl-6-methylphenyl; methoxyprop-2-yl~3.133 Contains a chiral center. Standard C18 separates diastereomers poorly; appears as one broad or split peak.
Alachlor 2,6-diethylphenyl; methoxymethyl~3.524 Increased hydrophobicity (diethyl vs ethyl-methyl) delays retention relative to Acetochlor.
Butachlor 2,6-diethylphenyl; butoxymethyl~4.505 (Latest) Significantly retained due to the long butyl ether chain. Requires high % organic to elute.

Scientist's Note: The separation between Acetochlor and Alachlor is driven by the single methyl vs. ethyl difference on the phenyl ring. The extra carbon in Alachlor increases interaction with the C18 phase, consistently resulting in a longer


.

Experimental Protocol: The Self-Validating System

To ensure data integrity (ALCOA+ principles), this protocol includes built-in System Suitability Tests (SST). This method is derived from principles in EPA Method 555 (Chlorinated Acids/Herbicides by HPLC) and optimized for modern UHPLC/HPLC systems.

A. Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Temperature: 35°C (Temperature control is vital for reproducing the Acetochlor/Metolachlor separation).

  • Wavelength: 215 nm (primary) and 230 nm (secondary).

  • Flow Rate: 1.0 mL/min.

B. Mobile Phase Gradient[3]
  • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5 to suppress silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A% Solvent BEvent
0.07030Initial Equilibration
2.07030Isocratic Hold (Propachlor elutes)
15.03070Linear Gradient (Separates Critical Pair)
20.0595Wash (Elutes Butachlor)
22.0595Hold
22.17030Re-equilibration
C. System Suitability Testing (SST) Criteria

Before running samples, inject the Resolution Standard (Mix of all 5) 5 times.

  • Resolution (

    
    ):  > 1.5 between Acetochlor and Metolachlor.
    
  • Tailing Factor (

    
    ):  < 1.2 for Butachlor (most hydrophobic, prone to tailing).
    
  • RSD (Area): < 2.0% for all peaks.[2][3]

Experimental Workflow & Troubleshooting

The following diagram outlines the logical flow from sample preparation to data validation.

Workflow Sample Sample Matrix (Water/Soil) SPE Solid Phase Extraction (C18 or GCB Cartridge) Sample->SPE Inject HPLC Injection (20 µL) SPE->Inject Separation Gradient Elution (Critical Pair Resolution) Inject->Separation Detection UV Detection (215 nm) Separation->Detection Decision Check SST (Rs > 1.5?) Detection->Decision Pass Quantify & Report Decision->Pass Yes Fail Optimize Gradient (Decrease Slope) Decision->Fail No Fail->Separation

Figure 2: End-to-end analytical workflow emphasizing the System Suitability Test (SST) decision gate.

Troubleshooting the Critical Pair

If Acetochlor and Metolachlor co-elute:

  • Lower the Temperature: Reduce column oven to 25°C. Lower temperature generally improves selectivity (

    
    ) for structural isomers.
    
  • Change Modifier: Switch Acetonitrile to Methanol. Methanol allows for different

    
     interactions which may enhance selectivity between the phenyl ring substitutions, though it will increase system pressure.
    

Advanced Topic: Chiral Separation of Metolachlor

Researchers must note that Metolachlor exists as a mix of stereoisomers (two chiral elements: a chiral carbon and a chiral axis).

  • Standard C18: Often shows Metolachlor as a "split" peak or a doublet.

  • S-Metolachlor: Modern agricultural formulations often use enriched S-Metolachlor.

  • Chiral Analysis: To quantify enantiomeric excess, a standard C18 is insufficient. Use a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) in Normal Phase (Hexane/IPA).

References

  • U.S. Environmental Protection Agency (EPA). (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector.

  • U.S. Geological Survey (USGS). (2000). Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.[4][5]

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[4]

  • PubChem. (n.d.). Acetochlor (Compound Summary).[1][6][7][8] National Library of Medicine.

Sources

A Guide to Elemental Analysis: Theoretical Calculation and Practical Considerations for C8H7BrClNO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the precise determination of a compound's elemental composition is a foundational pillar of its characterization. This guide, moving beyond a simple recitation of steps, delves into the theoretical calculations and practical nuances of elemental analysis, using the exemplar molecule C8H7BrClNO. We will explore not just the "how," but the critical "why" behind each stage, from calculation to experimental execution and data interpretation.

The Foundational Calculation: Theoretical Elemental Composition

Before any experimental work commences, a theoretical calculation of the elemental composition of the target molecule is imperative. This provides the benchmark against which all experimental data will be judged. The process involves determining the molecular weight of the compound and the mass percentage of each constituent element.

The molecular formula C8H7BrClNO indicates the presence of Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Nitrogen (N), and Oxygen (O). To calculate the theoretical percentages, we first need the atomic masses of each element.

ElementSymbolAtomic Mass (amu)
CarbonC12.011[1][2][3][4]
HydrogenH1.008[5][6][7]
BromineBr79.904[8][9]
ChlorineCl35.453[10][11]
NitrogenN14.007[3][12][13]
OxygenO15.999[14][15]

Step 1: Calculate the Molecular Weight (MW) of C8H7BrClNO

The molecular weight is the sum of the atomic masses of all atoms in the molecule.

  • Carbon (C): 8 atoms * 12.011 amu/atom = 96.088 amu

  • Hydrogen (H): 7 atoms * 1.008 amu/atom = 7.056 amu

  • Bromine (Br): 1 atom * 79.904 amu/atom = 79.904 amu

  • Chlorine (Cl): 1 atom * 35.453 amu/atom = 35.453 amu

  • Nitrogen (N): 1 atom * 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 1 atom * 15.999 amu/atom = 15.999 amu

Total Molecular Weight (MW) = 96.088 + 7.056 + 79.904 + 35.453 + 14.007 + 15.999 = 248.507 amu

Step 2: Calculate the Percentage Composition of Each Element

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[16][17]

  • % Carbon (C): (96.088 / 248.507) * 100 = 38.67%

  • % Hydrogen (H): (7.056 / 248.507) * 100 = 2.84%

  • % Bromine (Br): (79.904 / 248.507) * 100 = 32.15%

  • % Chlorine (Cl): (35.453 / 248.507) * 100 = 14.27%

  • % Nitrogen (N): (14.007 / 248.507) * 100 = 5.64%

  • % Oxygen (O): (15.999 / 248.507) * 100 = 6.44%

This theoretical data serves as the "gold standard" for our analysis.

Experimental Verification: A Comparative Approach

The most common method for determining the elemental composition of organic compounds is combustion analysis.[18] This technique involves burning a small, precisely weighed sample of the compound in a stream of oxygen at high temperatures. The combustion products (CO2, H2O, N2, etc.) are then separated and quantified.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A homogenous and representative sample of C8H7BrClNO, typically 1-3 mg, is accurately weighed into a tin or silver capsule. Meticulous weighing is critical for accurate results.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1100 °C) with a constant flow of pure oxygen. This ensures complete conversion of the sample into its elemental oxides and other gases.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N2. The resulting gas mixture (CO2, H2O, N2, and halogenated compounds) is then passed through a series of columns or traps to separate each component.

  • Detection: The amount of each gas is measured by a thermal conductivity detector (TCD) or other suitable detectors. The detector generates a signal proportional to the concentration of the gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using a calibration factor determined from a known standard, calculates the percentage of each element in the original sample.

Hypothetical Experimental Data vs. Theoretical Values
ElementTheoretical %Experimental % (Hypothetical)Deviation (%)
C38.6738.59-0.08
H2.842.88+0.04
N5.645.61-0.03
Br/Cl/O*---

*Note: Standard CHN analyzers do not directly measure halogens or oxygen. Oxygen is typically determined by pyrolysis, while halogens require specific analytical methods like ion chromatography after combustion.

Interpreting the Results: The Causality of Discrepancies

In an ideal scenario, the experimental results would perfectly match the theoretical values. However, minor deviations are expected. The generally accepted tolerance for elemental analysis is ±0.4%.[19] Discrepancies beyond this range warrant a thorough investigation into potential sources of error.

Potential Sources of Error and Interferences:

  • Incomplete Combustion: If the furnace temperature is too low or the oxygen flow is insufficient, the sample may not combust completely, leading to lower than expected carbon and hydrogen values.

  • Sample Purity: The presence of impurities, such as residual solvents or by-products from the synthesis, will alter the elemental composition. For instance, a sample contaminated with a hydrocarbon solvent will show a higher percentage of carbon and hydrogen. This is a critical consideration in drug development, where purity is paramount.[20][21]

  • Hygroscopic Nature of the Sample: If the sample readily absorbs moisture from the atmosphere, the hydrogen and oxygen percentages will be artificially inflated.

  • Instrumental Interferences: These can be chemical, physical, or spectral.[22][23][24][25] For example, the formation of nonvolatile compounds during atomization can interfere with the analysis.[22] In techniques like ICP-MS, polyatomic interferences can be a significant issue.[26]

  • Improper Calibration: An inaccurate calibration of the instrument using a standard of known composition will lead to systematic errors in all subsequent measurements.

The Role of Elemental Analysis in Drug Development

Elemental analysis is a cornerstone of the pharmaceutical industry, mandated by regulatory bodies to ensure the identity, purity, and consistency of drug substances.[27][28][29] It plays a crucial role in:

  • Structure Elucidation: Confirming the empirical formula of a newly synthesized compound.

  • Purity Assessment: Detecting the presence of inorganic and organic impurities.[20]

  • Quality Control: Ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs).

Visualizing the Workflow

The following diagram illustrates the logical flow of the elemental analysis process, from theoretical calculation to final data evaluation.

ElementalAnalysisWorkflow cluster_theoretical Theoretical Calculation cluster_experimental Experimental Analysis cluster_evaluation Data Evaluation MolFormula Molecular Formula (C8H7BrClNO) CalcMW Calculate Molecular Weight MolFormula->CalcMW AtomicMasses Atomic Masses AtomicMasses->CalcMW CalcTheo Calculate Theoretical % Composition CalcMW->CalcTheo Comparison Compare Theoretical vs. Experimental CalcTheo->Comparison SamplePrep Sample Preparation (Weighing) Combustion Combustion SamplePrep->Combustion Separation Gas Separation Combustion->Separation Detection Detection Separation->Detection CalcExp Calculate Experimental % Composition Detection->CalcExp CalcExp->Comparison ErrorAnalysis Error Analysis (Deviation < 0.4%) Comparison->ErrorAnalysis Conclusion Conclusion (Purity & Identity Confirmed) ErrorAnalysis->Conclusion

Caption: Workflow of Elemental Analysis

Conclusion

The elemental analysis of a compound like C8H7BrClNO is a multi-faceted process that integrates theoretical calculations with rigorous experimental technique. A thorough understanding of the principles behind each step, from the initial molecular weight calculation to the potential sources of experimental error, is essential for obtaining accurate and reliable data. For researchers and professionals in drug development, this analytical technique remains a fundamental tool for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. Available at: [Link]

  • Various Authors. What is the atomic mass of hydrogen? - Quora. Available at: [Link]

  • askIITians. What is the atomic mass of nitrogen?. Available at: [Link]

  • Oreate AI Blog. Understanding the Atomic Mass of Chlorine: A Deep Dive. Available at: [Link]

  • Oreate AI Blog. Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe. Available at: [Link]

  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Available at: [Link]

  • Pearson. Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3.... Available at: [Link]...

  • askIITians. What is the average atomic mass of bromine? One isotope of bromine ha. Available at: [Link]

  • BYJU'S. Carbon. Available at: [Link]

  • Nondestructive Evaluation Physics : Atomic Elements. Atomic Number and Mass Numbers. Available at: [Link]

  • Testbook. [Solved] What is the atomic mass of carbon?. Available at: [Link]

  • Various Authors. What is the mass of a nitrogen atom in kg? - Quora. Available at: [Link]

  • CIAAW. Atomic Weight of Nitrogen. Available at: [Link]

  • CIAAW. Atomic Weight of Bromine. Available at: [Link]

  • YouTube. Why Chlorine's Atomic Mass Is 35.5 — Not 35 or 37!. Available at: [Link]

  • ChemistryLearner.com. Nitrogen - N. Available at: [Link]

  • Wikipedia. Elemental analysis. Available at: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]

  • Wikipedia. Carbon-12. Available at: [Link]

  • Wikipedia. Bromine. Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Pearson. Bromine-79 (50.7% abundance) has an atomic mass of 78.918 amu, wh.... Available at: [Link]...

  • Jefferson Lab. #35 - Bromine - Br. Available at: [Link]

  • LabXchange. Atomic Mass, Atomic Number, and Carbon-12. Available at: [Link]

  • Testbook. [Solved] What is the mass of one atom of Oxygen?. Available at: [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses. Available at: [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. Available at: [Link]

  • YouTube. How to Find the Mass of One Atom of Nitrogen (N). Available at: [Link]

  • Malvern Panalytical. Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Available at: [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses. Available at: [Link]

  • CK-12 Foundation. Flexi answers - What is the molar mass of O2?. Available at: [Link]

  • Royal Society of Chemistry. Carbon - Element information, properties and uses. Available at: [Link]

  • Various Authors. If Oxygens atomic mass is 16… and oxygen is a diatomic molecule, does that mean oxygens atomic mass is actually 32? - Quora. Available at: [Link]

  • Study.com. How to Perform an Elemental Analysis of Binary Compounds | Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 9.3: Interferences in Absorption Spectroscopy. Available at: [Link]

  • Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. Available at: [Link]

  • The Science of Elemental Analysis. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. Available at: [Link]

  • Royal Society of Chemistry. Interferences | Sector Field Mass Spectrometry for Elemental and Isotopic Analysis. Available at: [Link]

  • AZoM. Most Common Elemental Analysis Techniques. Available at: [Link]

  • Spectroscopy Online. Interferences Explained, ICP-OES Part 1. Available at: [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. Available at: [Link]

  • Max Planck Institute for Biogeochemistry. Elemental Analysis - BGC. Available at: [Link]

  • Lab Manager. The Basics of Elemental Analysis. Available at: [Link]

  • Chemaxon. Elemental Analysis Plugin - Documentation. Available at: [Link]

  • Chemistry LibreTexts. 3.2: Determining Empirical and Molecular Formulas. Available at: [Link]

Sources

Safety Operating Guide

N-(2-bromophenyl)-2-chloroacetamide: Proper Disposal & Handling Procedures

[1]

Part 1: Operational Priority & Executive Summary

Immediate Classification: Halogenated Organic Waste RCRA Status: Non-specific source waste (unless spent solvent rules apply), but must be managed as Hazardous Waste due to toxicity and halogen content.

N-(2-bromophenyl)-2-chloroacetamide (CAS: 6090-78-4) is an

electrophilenever

The Golden Rule: Because this compound contains both Chlorine and Bromine, it must be directed to an incineration facility equipped with acid gas scrubbers. Segregation from non-halogenated solvents is critical to prevent regulatory fines and processing hazards.

Part 2: Technical Profile & Hazard Mechanism

To handle this chemical safely, you must understand why it is dangerous. It is not merely an "irritant"; it is a cysteine-reactive probe.

Chemical Identity
ParameterData
Chemical Name This compound
CAS Number 6090-78-4
Molecular Formula

Functional Group

-Chloroacetamide (Alkylating moiety)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility
Mechanism of Toxicity (The "Why")

As an


Safety Implication: This results in permanent covalent modification of proteins (alkylation), leading to potential sensitization and cellular damage. Standard nitrile gloves offer protection, but "double-gloving" is recommended for concentrated solutions due to the permeation potential of organic solvents (like DMSO) often used to dissolve it.

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance)

Applicable to: Expired stocks, recrystallization filters, contaminated weighing boats.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: this compound.[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Critical Note: Write "SOLID - HALOGENATED" clearly on the tag.

  • Segregation: Do not mix with strong oxidizers or alkali metals.

  • Disposal Path: Seal tightly and transfer to your facility's hazardous waste accumulation area for incineration .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Solutions in DMSO, DCM, Methanol, or Ethyl Acetate.

  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol or DMSO : Despite these being non-halogenated solvents, the presence of the solute (the chloroacetamide) renders the entire mixtureHalogenated Waste .

  • The "1,000 ppm" Rule: In many jurisdictions, if the halogen content exceeds 1,000 ppm (0.1%), the entire stream is classified as halogenated. Since you are disposing of the compound itself, you will always exceed this limit.

  • Action: Pour into the Halogenated Solvent Waste carboy.

  • Prohibited: Do not mix with acidic waste streams containing azides (risk of forming explosive azido-acetamides) or cyanides.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Final Step: Dispose of the dry, rinsed bottle in the glass/trash recycling stream (consult local EHS rules, as some sites require glass to be boxed separately).

Part 4: Emergency Procedures (Spill Cleanup)

If a spill occurs, mechanical removal is preferred. However, if you must chemically deactivate (quench) the substance, utilize its susceptibility to nucleophilic attack.

Quenching Agent: 10% Sodium Thiosulfate solution. Mechanism: Thiosulfate acts as a sulfur nucleophile, displacing the chloride and forming a water-soluble, non-toxic Bunte salt.

Protocol:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.

  • Contain: Cover the spill with a spill pad or absorbent material (vermiculite).

  • Decontaminate:

    • If solid: Scoop up carefully to avoid dust.[2] Wipe surface with 10% sodium thiosulfate, followed by water.

    • If liquid: Absorb, then wipe surface with thiosulfate solution.

  • Disposal: Place all spill debris (pads, gloves) into a heavy-duty plastic bag, label as "Contaminated Debris - Halogenated," and process as solid hazardous waste.

Part 5: Decision Matrix & Workflow

The following diagram outlines the logical decision process for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid SolutionStateCheck->LiquidSolidSolid / CrystallineStateCheck->SolidSpillSpill / ContaminationStateCheck->SpillSolventCheckPrimary Solvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvContains Cl/BrNonHaloSolvNon-Halogenated Solvent(e.g., DMSO, MeOH)SolventCheck->NonHaloSolvNo HalogensLiquidBinDISPOSE: Halogenated Waste Carboy(High BTU Incineration)HaloSolv->LiquidBinContamRuleApply Contamination Rule:Solute renders mix HalogenatedNonHaloSolv->ContamRuleContamRule->LiquidBinSolidBinDISPOSE: Solid Hazardous Waste(Label: Toxic/Halogenated)Solid->SolidBinQuenchQuench: 10% Sodium Thiosulfate(Forms Bunte Salt)Spill->QuenchDebrisDISPOSE: Contaminated Debris BagQuench->Debris

Figure 1: Decision tree for the segregation and disposal of this compound, highlighting the critical "Contamination Rule" for liquid waste streams.

Part 6: References

  • Santa Cruz Biotechnology. this compound Safety Data Sheet (CAS 6090-78-4).[1] Retrieved October 26, 2025. Link[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

Personal Protective Equipment (PPE) & Handling Guide: N-(2-bromophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(2-bromophenyl)-2-chloroacetamide (and its related haloacetamide derivatives) functions as a potent alkylating agent . While valuable in the synthesis of covalent inhibitors and PROTACs, its utility stems from the electrophilic reactivity of the


-chloroacetamide "warhead."

The Critical Hazard: This compound is not merely an irritant; it is a sensitizer and a covalent modifier of biological nucleophiles (specifically cysteine residues). Inhalation of dust or dermal contact with solutions can lead to irreversible alkylation of proteins, resulting in severe contact dermatitis, respiratory sensitization, and potential systemic toxicity.

Core Directive: Treat this compound as a high-potency active pharmaceutical ingredient (HPAPI) during handling. Zero skin contact and zero inhalation are the operational baselines.

Strategic Risk Assessment & Mechanism

To select the correct PPE, one must understand the mechanism of toxicity. The chloroacetamide moiety undergoes an


 reaction with thiols in your skin and respiratory tract.
Diagram 1: Hazard Logic & Barrier Selection

This decision tree illustrates the relationship between the chemical mechanism and the required physical barriers.

SafetyLogic Hazard Hazard Source: Alpha-Chloroacetamide Warhead Mech Mechanism: Covalent Alkylation (SN2) of Cysteine Residues Hazard->Mech Route1 Route A: Solid Dust (Inhalation) Mech->Route1 Route2 Route B: Solution (Dermal Permeation) Mech->Route2 Barrier1 Barrier A: Engineering Control (Fume Hood/Balance Enclosure) Route1->Barrier1 Primary Control Barrier2 Barrier B: Chem-Resistant Gloves (Nitrile/Laminate) Route2->Barrier2 Critical Control

Figure 1: Risk assessment logic flow linking electrophilic reactivity to specific barrier requirements.

Comprehensive PPE Matrix

Standard laboratory PPE is insufficient for alkylating agents in solution. The following matrix specifies protection levels based on the state of matter.

Body AreaPPE ComponentSpecification & Rationale
Hand Protection (Solid)Double Nitrile Gloves Outer: Standard Nitrile (4-5 mil). Inner: Nitrile (Brightly colored for breach detection). Rationale: Solids have low permeation risk unless dissolved by sweat. Double gloving allows outer glove removal without skin exposure.
Hand Protection (Solution)Laminate / High-Grade Nitrile Recommended: Silver Shield® or Ansell Barrier® (Laminate). Alternative: Double High-Breakthrough Nitrile (>8 mil total). Rationale: Haloacetamides in organic solvents (DCM, DMF) can permeate standard nitrile in <15 mins.
Respiratory Engineering Control Primary Primary: Chemical Fume Hood (Face velocity 80-100 fpm). Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: N95 masks are insufficient for volatile organic solvents often used with this compound.
Eye/Face Chemical Splash Goggles Required: Indirect vented goggles (ANSI Z87.1+). Contraindicated: Safety glasses.[1][2] Dust can bypass glasses; splashes require a full seal.
Body Impervious Lab Coat Material: Tyvek® or chemically resistant synthetic (e.g., polypropylene). Rationale: Cotton absorbs liquids and holds the alkylating agent against the skin.

Operational Handling Protocol

This protocol is designed to minimize static charge (dusting) and prevent cross-contamination.[2]

Diagram 2: Safe Handling Workflow

HandlingWorkflow Start START: Preparation Check 1. Glove Inspection (Inflation Test) Start->Check Weigh 2. Weighing (Solid) Use Anti-Static Gun Inside Balance Enclosure Check->Weigh Solubilize 3. Solubilization Add Solvent SLOWLY (Exothermic Risk) Weigh->Solubilize Dissolve immediately to reduce dust risk React 4. Reaction Setup Closed Vessel Solubilize->React Waste 5. Waste Segregation (Halogenated) React->Waste

Figure 2: Step-by-step operational workflow emphasizing dust control and immediate solubilization.

Detailed Procedures
A. Weighing & Transfer (Highest Risk Step)
  • Engineering Control: Perform all weighing inside a chemical fume hood or a dedicated powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Haloacetamides are often fluffy, electrostatic solids that "fly" easily.

  • Technique:

    • Place a chemically resistant mat (spill tray) in the hood.

    • Weigh into a pre-tared vial, not onto weighing paper (reduces transfer steps).

    • Cap the vial immediately after weighing before removing it from the balance.

B. Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability (carrying the toxicant through the skin barrier).

  • Procedure: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.

Emergency Response & Disposal

Spill Management

DO NOT SWEEP. Sweeping generates aerosols.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

    • Solution Spill: Cover with an absorbent pad or vermiculite.

  • Decontamination: Clean the surface with a dilute surfactant (soap/water) followed by a wipe down with 10% sodium thiosulfate (aqueous) if available, as thiosulfate can act as a nucleophile to scavenge the reactive halide (though incineration is the ultimate disposal method).

Waste Disposal[3][4]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers.[2][3]

  • Labeling: Clearly tag as "Toxic" and "Sensitizer."

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the chloroacetamide warhead.

References

  • PubChem. Compound Summary: 2-Chloro-N-phenylacetamide (Analogous Hazard Profile). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.